3-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone
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Description
3-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone is a useful research compound. Its molecular formula is C22H21N3O and its molecular weight is 343.43. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that benzimidazole derivatives, which this compound is a part of, have a wide range of biological activities and can interact with various biological targets .
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Benzimidazole derivatives are known to affect a variety of biochemical pathways, often related to their antimicrobial, anticancer, antiviral, and antiparasitic activities .
Pharmacokinetics
Benzimidazole derivatives are generally well absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Benzimidazole derivatives are known to have a wide range of effects at the molecular and cellular level, often related to their antimicrobial, anticancer, antiviral, and antiparasitic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of benzimidazole derivatives .
Properties
IUPAC Name |
3-[5,6-dimethyl-1-[(4-methylphenyl)methyl]benzimidazol-2-yl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O/c1-14-6-8-17(9-7-14)13-25-20-12-16(3)15(2)11-19(20)24-21(25)18-5-4-10-23-22(18)26/h4-12H,13H2,1-3H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMYXQJBAMOBJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C(=C3)C)C)N=C2C4=CC=CNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.